molecular formula C32H46O9 B13446363 7beta-hydroxycucurbitacin B

7beta-hydroxycucurbitacin B

Cat. No.: B13446363
M. Wt: 574.7 g/mol
InChI Key: JWTLSWGHJPRCIB-JLEYTYLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7beta-Hydroxycucurbitacin B is a natural product derived from cucurbitacins, a class of highly oxygenated tetracyclic triterpenoids. These compounds are primarily found in the Cucurbitaceae family of plants, such as cucumbers, pumpkins, and gourds. This compound is known for its potent biological activities, including anti-inflammatory, anti-cancer, and hepatoprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7beta-Hydroxycucurbitacin B typically involves the modification of cucurbitacin B. The process includes hydroxylation at the 7beta position. This can be achieved through various chemical reactions, including oxidation and selective hydroxylation using specific reagents and catalysts .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the challenges associated with its synthesis. advancements in biotechnological methods and the use of plant cell cultures have shown promise in producing this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 7beta-Hydroxycucurbitacin B undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alkanes .

Scientific Research Applications

7beta-Hydroxycucurbitacin B has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7beta-Hydroxycucurbitacin B involves several molecular targets and pathways:

Comparison with Similar Compounds

7beta-Hydroxycucurbitacin B is unique compared to other cucurbitacins due to its specific hydroxylation at the 7beta position. This modification enhances its biological activity and specificity. Similar compounds include:

Properties

Molecular Formula

C32H46O9

Molecular Weight

574.7 g/mol

IUPAC Name

[(E,6R)-6-hydroxy-2-methyl-5-oxo-6-[(2S,7S,8S,9S,10R,13R,14S,16R,17R)-2,7,16-trihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-3-en-2-yl] acetate

InChI

InChI=1S/C32H46O9/c1-16(33)41-27(2,3)11-10-22(37)32(9,40)25-21(36)14-29(6)24-19(34)12-17-18(13-20(35)26(39)28(17,4)5)31(24,8)23(38)15-30(25,29)7/h10-12,18-21,24-25,34-36,40H,13-15H2,1-9H3/b11-10+/t18-,19+,20+,21-,24+,25+,29+,30-,31-,32+/m1/s1

InChI Key

JWTLSWGHJPRCIB-JLEYTYLISA-N

Isomeric SMILES

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2[C@H](C=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)O)C)C)C)O)O

Canonical SMILES

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2C(C=C4C3CC(C(=O)C4(C)C)O)O)C)C)C)O)O

Origin of Product

United States

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